molecular formula C7H2Br2ClF3 B1593119 2-Chloro-3,5-dibromobenzotrifluoride CAS No. 1027512-27-1

2-Chloro-3,5-dibromobenzotrifluoride

Cat. No.: B1593119
CAS No.: 1027512-27-1
M. Wt: 338.34 g/mol
InChI Key: YPISBIZKLWHNPX-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dibromobenzotrifluoride: is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3 . It is characterized by the presence of chlorine, bromine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 2-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dibromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-3,5-dibromobenzotrifluoride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Industry: The compound is used in the production of polymers, resins, and other materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dibromobenzotrifluoride involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

    2,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.

    2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of bromine.

    3,5-Dibromobenzotrifluoride: Similar structure but lacks the chlorine atom.

Uniqueness: 2-Chloro-3,5-dibromobenzotrifluoride is unique due to the presence of both chlorine and bromine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical applications .

Properties

IUPAC Name

1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPISBIZKLWHNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648608
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-27-1
Record name 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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